molecular formula C18H13F3O4 B3120999 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 277309-33-8

7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No. B3120999
M. Wt: 350.3 g/mol
InChI Key: PNMPACFWCQYKAL-UHFFFAOYSA-N
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Description

The compound “7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, in particular, could have significant implications for the compound’s overall structure .


Chemical Reactions Analysis

The trifluoromethyl group is often incorporated into organic motifs through trifluoromethylation of carbon-centered radical intermediates . This could potentially be a key reaction involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl group, which is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Scientific Research Applications

Antimicrobial Activity

A study by Mandala et al. (2013) synthesized novel compounds related to 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one and assessed their antimicrobial activity. They found significant antibacterial and antifungal activities, comparable to standard treatments. The study also involved molecular modeling to understand the interaction with oxidoreductase protein organisms (Mandala et al., 2013).

Synthesis and Application in Photochromic Materials

Research by Rawat et al. (2006) described the synthesis of compounds including 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one, which are utilized in the production of photochromic materials. These compounds show potential in developing materials that change color in response to light (Rawat, Prutyanov, & Wulff, 2006).

Synthetic Methodology

A study by Coelho et al. (1992) discussed an improved procedure for preparing chromenes, including compounds similar to 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one. This research contributes to the development of more efficient synthetic methods for such compounds (Coelho et al., 1992).

Fluorescence Properties

Shi et al. (2017) synthesized and characterized compounds including those related to 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one, observing their excellent fluorescence properties in both ethanol solution and solid state. This suggests potential applications in fluorescence-based technologies (Shi, Liang, & Zhang, 2017).

Photochemical Transformations

Khanna et al. (2015) explored the phototransformation of similar compounds, leading to products with unique tetracyclic scaffolds. This research highlights the utility of these compounds in photochemical studies, which could be significant in the development of new materials or chemical processes (Khanna, Dalal, Kumar, & Kamboj, 2015).

Oxidative Aromatization

A study by Bonacorso et al. (2012) demonstrated the use of oxidative aromatization to create 3-acyl-2-hydroxy-5-alkoxy-4-aryl-2-(trifluoromethyl)chromanes from tetrahydro-2H-chromen-5(6H)-ones. This process is relevant for synthesizing complex molecules that could have various applications, including in material science (Bonacorso et al., 2012).

Future Directions

The trifluoromethyl group is seeing increased use in pharmaceuticals, agrochemicals, and materials . As such, compounds like “7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one” could potentially see increased study and use in the future.

properties

IUPAC Name

7-(phenylmethoxymethoxy)-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c19-18(20,21)15-9-17(22)25-16-8-13(6-7-14(15)16)24-11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMPACFWCQYKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one

CAS RN

277309-33-8
Record name 7-[(benzyloxy)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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